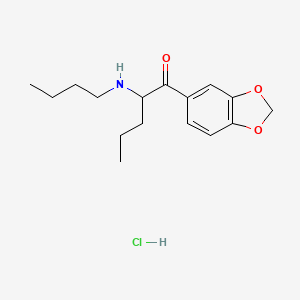

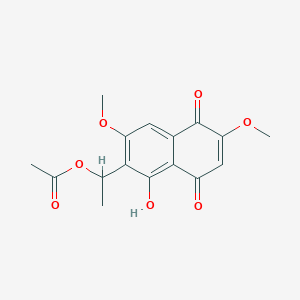

![molecular formula C37H21Cl2N3O8 B3026287 3',6'-双(乙酰氧基)-2',7'-二氯-3-氧代-N-1,10-菲咯啉-5-基-螺[异苯并呋喃-1(3H),9'-[9H]黄嘌呤]-5-甲酰胺 CAS No. 234075-45-7](/img/structure/B3026287.png)

3',6'-双(乙酰氧基)-2',7'-二氯-3-氧代-N-1,10-菲咯啉-5-基-螺[异苯并呋喃-1(3H),9'-[9H]黄嘌呤]-5-甲酰胺

描述

Phen green SK (PGSK) diacetate is a fluorescent heavy metal indicator that reacts with a variety of metal ions, including Fe2+, Cd2+, Co2+, Ni2+, and Zn2+.1 PGSK diacetate displays excitation/emission maxima of 507/532 nm, respectively, and fluorescence is quenched upon interaction with metal ions. It has been used to quantify iron in isolated rat hepatocytes, characterize metal-ion selectivity of divalent metal-ion transporter 1 (DMT1), and monitor copper transport across P. sativum chloroplast membranes.

科学研究应用

防腐应用

与3',6'-双(乙酰氧基)-2',7'-二氯-3-氧代-N-1,10-菲咯啉-5-基-螺[异苯并呋喃-1(3H),9'-[9H]黄嘌呤]-5-甲酰胺类似的化合物的显着应用之一是在防腐领域。研究表明,黄嘌呤衍生物可以作为有效的缓蚀剂。例如,一项研究表明,黄嘌呤衍生物在酸性介质中是一种有效的缓蚀剂,在低浓度下提供高达93%的缓蚀效率。这表明在工业环境中保护金属免受腐蚀的潜在应用 (Arrousse 等人,2020)。

荧光标记和传感

黄嘌呤衍生物已被用于开发荧光标记和传感器。例如,已经报道了合成硫醇和硫代磷酸酯官能化的荧光素,它们是黄嘌呤的衍生物。这些化合物在生物偶联和荧光标记中具有应用,特别是在生物化学和分子生物学领域,表明它们在标记和检测生物分子中的用途 (Bieniarz 等人,1994)。

光学和电子应用

研究还探索了黄嘌呤衍生物在光学和电子应用中的用途。例如,已经报道了衍生自黄嘌呤衍生物的新型聚酰亚胺的合成和表征,突出了它们的高有机溶解性和光学透明性。这些特性在电子和光学材料的开发中很有价值,例如在制造具有特定电子特性的透明柔性薄膜中 (Shu-jiang 等人,2011)。

生物医学研究

在生物医学研究领域,黄嘌呤衍生物已被研究其在癌症治疗中的潜在应用。某些基于黄嘌呤的化合物已对各种癌细胞系表现出细胞毒性作用,表明它们作为抗癌剂的潜在用途。这些化合物抑制癌细胞生长的机制和功效突出了黄嘌呤衍生物在肿瘤学中的治疗潜力 (Song 等人,2013)。

作用机制

Phen Green SK diacetate, also known as [6’-acetyloxy-2’,7’-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate or 3’,6’-bis(acetyloxy)-2’,7’-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxamide, is a fluorescent heavy metal indicator .

Target of Action

The primary targets of Phen Green SK diacetate are various metal ions, including Cu2+ , Cu+ , Fe2+ , Hg2+ , Pb2+ , Cd2+ , Zn2+ , and Ni2+ . These ions play crucial roles in numerous biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Phen Green SK diacetate interacts with its targets by binding to these metal ions. The compound displays excitation/emission maxima of 507/532 nm , respectively, and its fluorescence is quenched upon interaction with metal ions .

Biochemical Pathways

It is known that the compound can influence the labile iron pool (lip), a small fraction of iron that weakly binds to proteins in cells . The LIP serves as a crucial system for maintaining iron homeostasis by being chelatable, exchangeable, and redox-active .

Pharmacokinetics

It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to interact with its intracellular targets.

Result of Action

The interaction of Phen Green SK diacetate with metal ions results in the quenching of its fluorescence . This change can be detected and quantified, allowing for the monitoring of changes in the levels of the target metal ions within cells .

Action Environment

The action of Phen Green SK diacetate can be influenced by various environmental factors. For instance, the presence of cytosol esterases can metabolize Phen Green SK diacetate, trapping it within the cell . Additionally, the compound’s fluorescence can be affected by the pH and the presence of other ions in the environment .

属性

IUPAC Name |

[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOXUAMBIQQWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H21Cl2N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

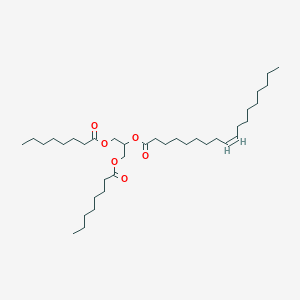

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

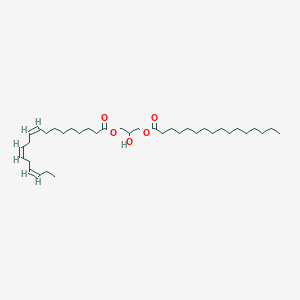

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)